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Compound of Interest

Compound Name: Methyl 2-amino-4-methylbenzoate

Cat. No.: B102188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Methyl 2-amino-4-methylbenzoate (CAS No. 18595-17-0), a valuable intermediate in

pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for these analyses.

Spectroscopic Data Summary
The structural integrity and purity of Methyl 2-amino-4-methylbenzoate can be reliably

ascertained through a combination of spectroscopic techniques. The data presented herein has

been compiled from various analytical sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.75 d, J=8.4 Hz 1H Ar-H

6.51 dd, J=8.4, 2.0 Hz 1H Ar-H

6.44 d, J=2.0 Hz 1H Ar-H

5.4 (br s) s 2H -NH₂

3.84 s 3H -OCH₃

2.22 s 3H Ar-CH₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Assignment

168.3 C=O (ester)

150.5 Ar-C

140.8 Ar-C

130.6 Ar-CH

116.8 Ar-CH

114.2 Ar-CH

108.5 Ar-C

51.4 -OCH₃

21.2 Ar-CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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Wavenumber (cm⁻¹) Intensity Assignment

3477, 3371 Strong, Sharp
N-H stretch (asymmetric and

symmetric)

3020 Medium Aromatic C-H stretch

2949 Medium Aliphatic C-H stretch

1688 Strong C=O stretch (ester)

1622, 1580 Strong
N-H bend and Aromatic C=C

stretch

1250 Strong C-O stretch (ester)

821 Strong
Aromatic C-H bend (out-of-

plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

m/z Relative Intensity (%) Assignment

165 100 [M]⁺ (Molecular Ion)

134 85 [M - OCH₃]⁺

106 60 [M - COOCH₃]⁺

77 45 [C₆H₅]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented

above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
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Sample Preparation: Approximately 5-10 mg of Methyl 2-amino-4-methylbenzoate is

dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of

tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR

spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and

100 MHz for carbons.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the

spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of

an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer. A background spectrum of the clean ATR crystal is acquired first. The sample

spectrum is then collected over a range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas

Chromatography (GC-MS) for volatile compounds. A dilute solution of the sample in a

suitable solvent (e.g., methanol or dichloromethane) is injected into the GC.

Ionization: Electron Ionization (EI) is commonly used, with a standard electron energy of 70

eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is

generated.
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Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Methyl 2-amino-4-methylbenzoate.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Methyl 2-amino-4-methylbenzoate

NMR Spectroscopy
(¹H, ¹³C)IR Spectroscopy Mass Spectrometry

Structural Elucidation Purity Assessment

Click to download full resolution via product page

General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-amino-4-
methylbenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102188#spectroscopic-data-for-methyl-2-amino-4-
methylbenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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